

Application Note: Quantification of Taxifolin using HPLC-UV

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of documented therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] [2] Its potential applications in pharmaceuticals and functional foods necessitate accurate and reliable quantitative methods for quality control, stability testing, and pharmacokinetic studies. [1][3] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the quantification of **taxifolin** in various matrices, including plant extracts and pharmaceutical formulations.[4][5] This document provides a detailed protocol for the quantification of **taxifolin** using a reversed-phase HPLC-UV method.

Experimental Protocols

This section details the methodology for quantifying **taxifolin**, from sample preparation to HPLC-UV analysis.

Sample Preparation: Extraction from Plant Material

A generalized method for extracting **taxifolin** from a solid plant matrix (e.g., bark, seeds) is presented below. The optimal solvent and conditions may vary depending on the specific plant material.



- Grinding: Mill the dried plant material into a fine powder (e.g., passing through a 30-mesh sieve) to increase the surface area for extraction.[6]
- Extraction:
 - Accurately weigh a specific amount of the powdered plant material (e.g., 200 g).[6]
 - Add a suitable extraction solvent. Methanol or ethanol solutions (e.g., 80-90% in water)
 are commonly used.[2][6] A typical solid-to-solvent ratio is 1:10 (w/v).[6]
 - Employ an efficient extraction technique. Options include:
 - Ultrasonication: Sonicate the mixture for a defined period (e.g., 30 minutes).[5][6]
 - Reflux Extraction: Heat the mixture at a specific temperature (e.g., 90°C) for a set duration (e.g., 3 hours), often repeated multiple times.[6]
- Filtration and Concentration:
 - Filter the extract to remove solid plant debris.
 - Concentrate the filtrate using a rotary evaporator under reduced pressure.
- Purification and Reconstitution:
 - The concentrated extract can be further purified using techniques like column
 chromatography (e.g., Sephadex LH-20 or polyamide resin) if high purity is required.[6]
 - For direct analysis, dissolve the dried extract in the mobile phase or a suitable solvent like methanol.[2][6]
- Final Preparation: Filter the reconstituted sample through a 0.45 μm syringe filter before injection into the HPLC system to prevent column blockage.

HPLC-UV Analysis Protocol

This protocol is a composite of several validated methods and provides a robust starting point for the quantification of **taxifolin**.



- Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or Photodiode Array (PDA) detector, an autosampler, and a column oven.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[4][5]
 - Mobile Phase: A mixture of an acidified aqueous solution and an organic solvent is typical.
 A common combination is:
 - Solvent A: 0.3% acetic acid in water.[5]
 - Solvent B: Methanol or Acetonitrile.[2][5]
 - The elution can be isocratic (e.g., 40:60 v/v of methanol and 0.3% acetic acid solution) or a gradient elution.[2][5]
 - Flow Rate: 1.0 mL/min.[2][5]
 - Injection Volume: 20 μL.[4]
 - Column Temperature: 40 °C.[4]
 - UV Detection Wavelength: 290 nm (or 288 nm).[4][5]
- Standard Preparation:
 - Prepare a stock solution of taxifolin standard of known concentration (e.g., 1 mg/mL) in methanol.[2]
 - Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1 μg/mL to 100 μg/mL).[5]
- Quantification:
 - Inject the prepared standards and samples into the HPLC system.
 - Record the peak area of **taxifolin** at its specific retention time.



- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of taxifolin in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The performance of a typical HPLC-UV method for **taxifolin** quantification is summarized in the tables below. These values are compiled from various published methods and represent a standard for a well-validated protocol.

Table 1: Chromatographic Parameters

Parameter	Value	Reference
Column	C18 (250 mm x 4.6 mm, 5 μm)	[4][5]
Mobile Phase	Methanol: 0.3% Acetic Acid (40:60 v/v)	[5]
Flow Rate	1.0 mL/min	[2][5]
Detection Wavelength	290 nm	[5]
Retention Time (approx.)	3.9 min	[2]

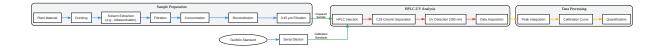
Table 2: Method Validation Data



Parameter	Typical Value	Reference
Linearity Range	1.04 - 100 μg/mL	[5]
Correlation Coefficient (R²)	> 0.999	[5]
Limit of Detection (LOD)	0.077 - 6.52 μg/mL	[2][4]
Limit of Quantification (LOQ)	0.234 - 21.70 μg/mL	[2][4]
Accuracy (Recovery)	98.1 - 105.9 %	[5]
Precision (%RSD)	< 2%	[2][7]

Visualizations

The following diagrams illustrate the experimental workflow for **taxifolin** quantification.



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Caption: Experimental workflow for taxifolin quantification.

Stability Considerations

It is important to note that **taxifolin** is unstable under certain conditions. It is particularly susceptible to degradation under alkaline hydrolysis and its thermal degradation can be accelerated by humidity.[1][3] Conversely, it is relatively stable to photosensitivity.[1][3] Therefore, samples should be handled accordingly, avoiding high pH and prolonged exposure to heat and humidity to ensure accurate quantification. Standard solutions should be stored



under appropriate conditions (e.g., refrigerated) and their stability verified over the course of the analysis.[8]

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